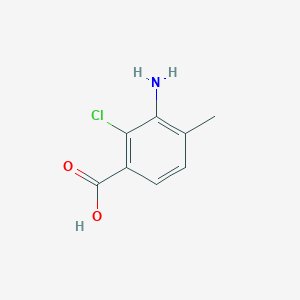
4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid: is a complex organic compound characterized by the presence of multiple bromine atoms and a dioxoisoindole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid typically involves the bromination of precursor compounds followed by cyclization and carboxylation reactions. The process begins with the bromination of isoindole derivatives, which are then subjected to cyclization to form the dioxoisoindole structure. Finally, carboxylation is performed to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Less brominated derivatives or completely debrominated compounds.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its brominated structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used as a flame retardant due to its high bromine content, which imparts flame-retardant properties to various materials.
Wirkmechanismus
The mechanism of action of 4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. Additionally, the dioxoisoindole structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(tetrabromophthalimido)ethane: Another brominated compound with similar flame-retardant properties.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: A compound with a similar dioxoisoindole structure but different functional groups.
4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)benzoyl chloride: A related compound with a benzoyl chloride group instead of a carboxylic acid group.
Uniqueness: The uniqueness of 4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid lies in its specific combination of bromine atoms and the dioxoisoindole structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high bromine content and specific reactivity.
Eigenschaften
Molekularformel |
C15H11Br4NO4 |
|---|---|
Molekulargewicht |
588.9 g/mol |
IUPAC-Name |
4-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H11Br4NO4/c16-9-7-8(10(17)12(19)11(9)18)14(22)20(13(7)21)6-3-1-5(2-4-6)15(23)24/h5-6H,1-4H2,(H,23,24) |
InChI-Schlüssel |
IFRUAMJRFFLOKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463189.png)
![3,3'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463195.png)



![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463209.png)
![N-[4-(3-amino-5-methylcyclohexyl)pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide dihydrochloride](/img/structure/B12463211.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12463225.png)
![2-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide](/img/structure/B12463242.png)


![N-tert-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12463257.png)
![2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463260.png)

